molecular formula C10H17NO2 B128528 N-Boc-4-pentyne-1-amine CAS No. 151978-50-6

N-Boc-4-pentyne-1-amine

Cat. No. B128528
CAS RN: 151978-50-6
M. Wt: 183.25 g/mol
InChI Key: JTPJJKZSKWNWKK-UHFFFAOYSA-N
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Description

N-Boc-4-pentyne-1-amine, also known as 4-Pentynylcarbamic acid tert-butyl ester, N-Boc-5-amino-1-pentyne, or tert-Butyl (4-pentynyl)carbamate, is a compound with the empirical formula C10H17NO2 . It is used as a PROTAC linker, referring to the alkyl chain composition . This compound can be used in the synthesis of the PROTAC MG-277 .


Synthesis Analysis

The formation of Boc-protected amines and amino acids, such as N-Boc-4-pentyne-1-amine, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .


Molecular Structure Analysis

The molecular weight of N-Boc-4-pentyne-1-amine is 183.25 . The SMILES string representation of this compound is CC©©OC(=O)NCCCC#C .


Chemical Reactions Analysis

N-Boc-4-pentyne-1-amine is a click chemistry reagent, meaning it contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .


Physical And Chemical Properties Analysis

N-Boc-4-pentyne-1-amine is a solid compound with a white to off-white color . It is soluble in DMSO, with a solubility of ≥ 50 mg/mL .

Scientific Research Applications

Organic Synthesis

N-Boc-4-pentyne-1-amine is a valuable building block in organic synthesis. Its protected amine group allows for selective reactions, making it ideal for constructing complex molecules. It’s often used in the synthesis of various organic compounds due to its ability to participate in click chemistry reactions .

Medicinal Chemistry

In medicinal chemistry, N-Boc-4-pentyne-1-amine serves as a PROTAC linker. PROTACs are molecules designed to degrade specific proteins within cells, offering a novel approach to drug development. This compound’s alkyne group enables it to link molecules containing azide groups through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of bioorthogonal chemistry .

Polymer Research

The alkyne functionality of N-Boc-4-pentyne-1-amine is exploited in polymer research. It can be incorporated into polymers or used to modify the surface of materials, providing a reactive handle for further functionalization through click chemistry .

Materials Science

In materials science, N-Boc-4-pentyne-1-amine is used to modify the properties of materials at the molecular level. Its inclusion in the synthesis of new materials can impart unique characteristics, such as enhanced stability or novel reactivity, which are crucial for developing advanced materials .

Bioconjugation Studies

N-Boc-4-pentyne-1-amine plays a significant role in bioconjugation studies. It is used to attach various biomolecules to one another or to solid supports, facilitating the study of biological interactions and the development of diagnostic tools .

Analytical Chemistry

In analytical chemistry, N-Boc-4-pentyne-1-amine is utilized as a standard or reagent in various analytical methods. Its well-defined structure and reactivity make it suitable for use in calibrating instruments or developing new analytical techniques .

Environmental Science

While specific applications of N-Boc-4-pentyne-1-amine in environmental science are not directly mentioned in the search results, compounds like this can be used in environmental analysis and remediation studies. They may serve as tracers or reactants in the study of environmental processes and pollutant behavior .

Mechanism of Action

Target of Action

N-Boc-4-pentyne-1-amine is primarily used as a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . The primary targets of N-Boc-4-pentyne-1-amine are therefore the proteins that are intended to be degraded by the PROTAC it is a part of .

Mode of Action

N-Boc-4-pentyne-1-amine interacts with its targets through a process known as copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This is a type of click chemistry reaction, where the alkyne group in N-Boc-4-pentyne-1-amine reacts with azide groups in other molecules . This reaction forms a stable triazole ring, which links the PROTAC to its target protein .

Biochemical Pathways

The biochemical pathways affected by N-Boc-4-pentyne-1-amine depend on the specific PROTAC it is part of and the protein that PROTAC is targeting . By causing the degradation of specific proteins, N-Boc-4-pentyne-1-amine can influence a variety of cellular processes .

Pharmacokinetics

It’s worth noting that the compound is soluble in dmso , which could potentially enhance its bioavailability.

Result of Action

The molecular and cellular effects of N-Boc-4-pentyne-1-amine are primarily related to the degradation of target proteins . By causing these proteins to be tagged for degradation, N-Boc-4-pentyne-1-amine can alter cellular processes and potentially lead to the death of cells if the degraded protein is essential for cell survival .

Action Environment

The action of N-Boc-4-pentyne-1-amine can be influenced by various environmental factors. For instance, the presence of copper ions is necessary for the CuAAC reaction to occur . Additionally, the stability of N-Boc-4-pentyne-1-amine can be affected by storage conditions. It is recommended to store the compound at -20°C for up to 3 years, and in solvent at -80°C for 6 months or -20°C for 1 month .

Safety and Hazards

N-Boc-4-pentyne-1-amine is classified as a Skin Corrosive 1B . It is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

tert-butyl N-pent-4-ynylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-5-6-7-8-11-9(12)13-10(2,3)4/h1H,6-8H2,2-4H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPJJKZSKWNWKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30628837
Record name tert-Butyl pent-4-yn-1-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-4-pentyne-1-amine

CAS RN

151978-50-6
Record name tert-Butyl pent-4-yn-1-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(pent-4-yn-1-yl)carbamate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of pent-4-ynylamine (480 mg; Li, Y. et al. J. Am. Chem. Soc. 1996, 118, 9295) in DCM (5 mL) was treated with (BOC)2O at rt for 15 min. Evaporation gave the title compound as a colorless oil. 1H NMR (CDCl3) δ 4.68 (s, 1H), 3.24 (q, 2H), 2.25 (td, 2H), 1.97 (t, 1H), 1.70 (quint., 2H), 1.45 (s, 9H).
Quantity
480 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a magnetically stirred solution of 9.13 grams hex-5-ynoic acid (0.081 mol), 7.12 mL triethylamine (0.051 mol), 30 mL tert-butanol, was added 17.7 mL diphenylphosphoryl azide (0.082 mol) and the mixture heated to reflux for 3 hours. The reaction mixture was allowed to cool to room temperature and poured over a biphasic mixture of 200 mL water and 200 ml ether. The layers were separated and the organic layer was washed 1×50 mL 5% ethylenediaminetetraacetic acid disodium salt, 1×50 mL 10% sodium bicarbonate, 1×50 mL brine, dried over magnesium sulfate and activated carbon, filtered and concentrated in vacuo. The resulting residue was further purified by column chromatography, using silica gel, eluting with 1:1 ether/hexane (TLC, SiO2, 1:3 ethyl acetate/hexane, Rf =0.18, ninhydrin char) to yield 3.8 grams (25%) N-boc-5-amino-1-pentyne. 1H NMR (CDCl3, dTMS) 4.65 (1H, bs, NH), 3.22 (2H, q, 3JHH =6 Hz, NCH2), 2.23 (2H, dt, 3JHH =6 Hz, 4JHH =3 Hz, CH2C∫C), 1.98 (1H, t, 4JHH =3 Hz, C∫CH), 1.73 (2H, p, 3JHH =6 Hz, CH2), 1.42 (9H, s, t-Bu).
Quantity
9.13 g
Type
reactant
Reaction Step One
Quantity
7.12 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
17.7 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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